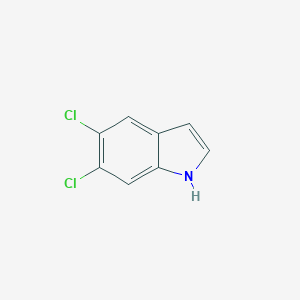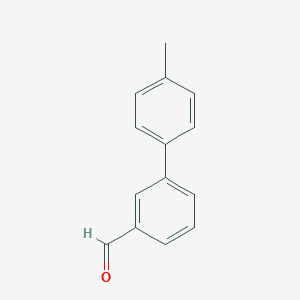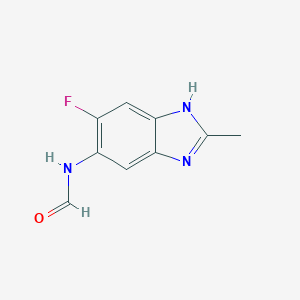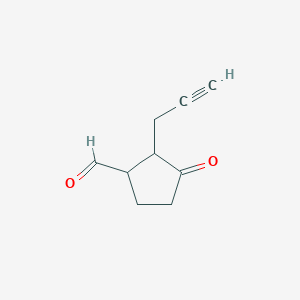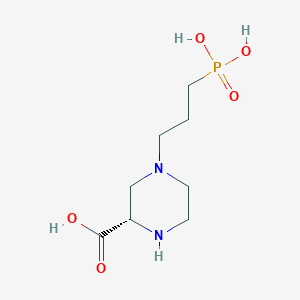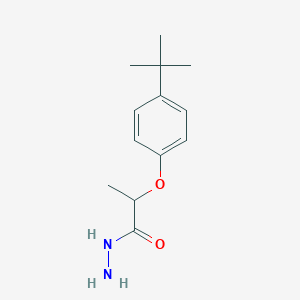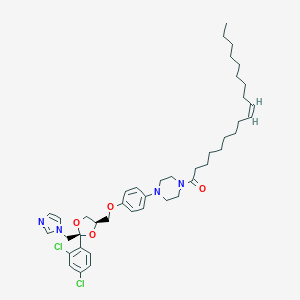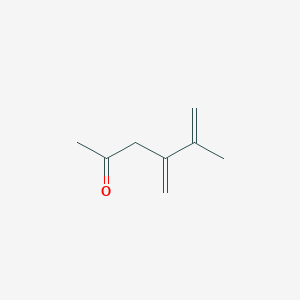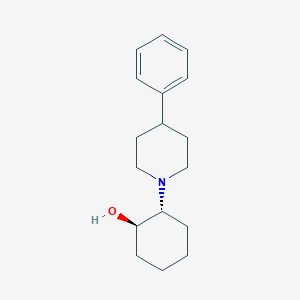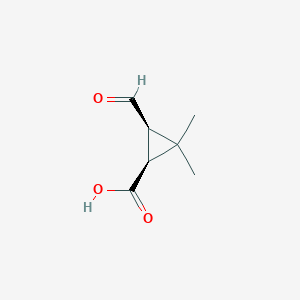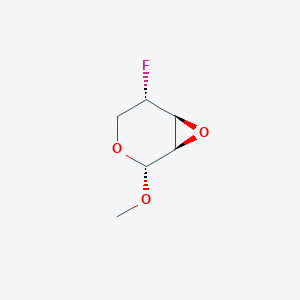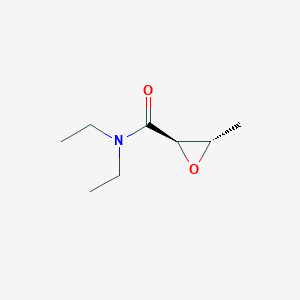
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide, also known as DMOC, is a chiral oxirane compound that has been widely used in scientific research. DMOC is a valuable building block for the synthesis of various biologically active molecules due to its unique stereochemistry and reactivity.
Mécanisme D'action
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide reacts with nucleophiles, such as amines and alcohols, to form stable oxazolidinones and oxazolidinethiones. The reaction proceeds via an intermediate epoxide, which is opened by the nucleophile. The stereochemistry of the resulting oxazolidinone or oxazolidinethione is determined by the stereochemistry of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is a chiral molecule, and its stereochemistry determines the stereochemistry of the resulting product.
Effets Biochimiques Et Physiologiques
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide and its derivatives exhibit antitumor and antiviral activities. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has also been found to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is a valuable building block for the synthesis of various biologically active molecules due to its unique stereochemistry and reactivity. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is also relatively easy to synthesize, and the starting material, diethyl malonate, is readily available. However, (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is a toxic and flammable compound, and it should be handled with care. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is also sensitive to air and moisture, and it should be stored in a dry and inert atmosphere.
Orientations Futures
There are several future directions for (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide research. First, (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide can be used as a chiral auxiliary in asymmetric synthesis to create new chiral compounds with potential biological activities. Second, (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide can be used as a building block for the synthesis of new antitumor and antiviral agents. Third, the biochemical and physiological effects of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide and its derivatives can be further studied to determine their potential therapeutic applications. Fourth, new synthetic methods for (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide and its derivatives can be developed to improve their yield and purity. Finally, the toxicity and environmental impact of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide should be further studied to ensure its safe use in scientific research.
Méthodes De Synthèse
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide can be synthesized via a three-step process starting from diethyl malonate. The first step involves the reaction of diethyl malonate with sodium hydride to form the sodium salt of diethyl malonate. The second step involves the reaction of the sodium salt with methyl iodide to form the methyl ester of diethyl malonate. The third step involves the reaction of the methyl ester with m-chloroperoxybenzoic acid (MCPBA) to form (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide. The overall yield of (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is around 50%.
Applications De Recherche Scientifique
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has been widely used as a chiral building block for the synthesis of various biologically active molecules, such as antitumor agents, antiviral agents, and antibiotics. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide is also used as a chiral auxiliary in asymmetric synthesis. (2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide has been found to be a useful reagent in the synthesis of β-lactams, which are important structural motifs in many biologically active compounds.
Propriétés
Numéro CAS |
119163-31-4 |
|---|---|
Nom du produit |
(2R,3S)-N,N-Diethyl-3-methyloxirane-2-carboxamide |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(2R,3S)-N,N-diethyl-3-methyloxirane-2-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-4-9(5-2)8(10)7-6(3)11-7/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1 |
Clé InChI |
ITRIUJHIHGRPCD-NKWVEPMBSA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@H]1[C@@H](O1)C |
SMILES |
CCN(CC)C(=O)C1C(O1)C |
SMILES canonique |
CCN(CC)C(=O)C1C(O1)C |
Synonymes |
Oxiranecarboxamide, N,N-diethyl-3-methyl-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



